molecular formula C9H14O2 B13323829 1-(2-Methylcyclopropyl)pentane-1,3-dione

1-(2-Methylcyclopropyl)pentane-1,3-dione

Cat. No.: B13323829
M. Wt: 154.21 g/mol
InChI Key: FXRSYOXFPDKZAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclopropyl)pentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropyl ketone with pentane-1,3-dione under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the dione and facilitate the nucleophilic attack on the cyclopropyl ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclopropyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylcyclopropyl)pentane-1,3-dione is unique due to the presence of both a cyclopropyl group and a pentane-1,3-dione backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-methylcyclopropyl)pentane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-3-7(10)5-9(11)8-4-6(8)2/h6,8H,3-5H2,1-2H3

InChI Key

FXRSYOXFPDKZAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1CC1C

Origin of Product

United States

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